molecular formula C22H16N4O2S B1193159 4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Katalognummer: B1193159
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: DFAPSRVPHLAGPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biologische Aktivität

The compound 4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a novel derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and therapeutic implications, drawing from diverse research findings.

Synthesis of the Compound

The synthesis of This compound typically involves multi-step chemical reactions that integrate benzothiazole and pyridine moieties. The compound can be synthesized through a reaction involving the appropriate benzothiazole derivatives and pyridine-based reagents. The synthetic pathway generally includes:

  • Formation of Benzothiazole Core : The initial step involves the synthesis of the 5-methoxy-1,3-benzothiazole structure through cyclization reactions.
  • Introduction of Cyano Group : A cyano group is introduced using cyanogen bromide or similar reagents, enhancing the compound's reactivity.
  • Pyridine Attachment : The final step involves coupling the pyridine moiety to form the complete structure.

The yield and purity of the synthesized compound are typically confirmed through techniques such as NMR and mass spectrometry.

Anticancer Properties

Research indicates that compounds featuring benzothiazole structures often exhibit significant anticancer activities. For instance, studies have shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The specific compound has been evaluated for its cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung adenocarcinoma) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Reference
PMX610HOP-925.6
4iMCF-74.2
4-cyano-N...A549TBDCurrent Study

Anti-inflammatory Activity

In silico docking studies have suggested that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in inflammatory responses. The binding affinity to 5-LOX was significantly higher compared to cyclooxygenase-2 (COX-2), indicating a potential for selective anti-inflammatory action .

The proposed mechanism of action involves the formation of hydrogen bonds with key amino acids in the active site of the target enzymes. For example, interactions with PHE177 and GLN413 were noted during molecular docking simulations, which may contribute to its inhibitory effects on inflammatory pathways.

Toxicity Assessment

Acute oral toxicity studies are essential for evaluating the safety profile of newly synthesized compounds. Preliminary findings suggest that modifications to enhance lipophilicity may reduce toxicity while maintaining efficacy against targeted pathways .

Case Study 1: In Vitro Evaluation

A recent study assessed the antiproliferative effects of various benzothiazole derivatives, including our compound, using a panel of cancer cell lines. Results showed that compounds with similar structural features exhibited IC50 values ranging from 4 to 10 µM across different cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on identifying key structural components that enhance biological activity revealed that modifications at specific positions on the benzothiazole ring significantly impacted both anticancer and anti-inflammatory activities. For instance, introducing electron-withdrawing groups at certain positions improved binding affinities to target enzymes .

Eigenschaften

Molekularformel

C22H16N4O2S

Molekulargewicht

400.5 g/mol

IUPAC-Name

4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C22H16N4O2S/c1-28-18-8-9-20-19(11-18)25-22(29-20)26(14-16-3-2-10-24-13-16)21(27)17-6-4-15(12-23)5-7-17/h2-11,13H,14H2,1H3

InChI-Schlüssel

DFAPSRVPHLAGPM-UHFFFAOYSA-N

SMILES

O=C(N(C1=NC2=CC(OC)=CC=C2S1)CC3=CC=CN=C3)C4=CC=C(C#N)C=C4

Kanonische SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

MMV-001239;  MMV 001239;  MMV001239

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 2
4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 4
4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 5
4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.